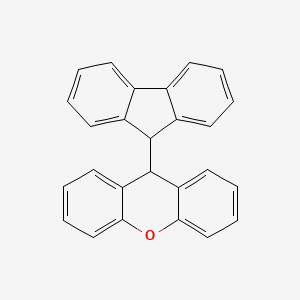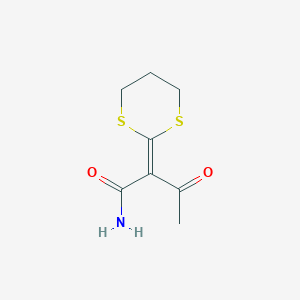
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is an organic compound that features a 1,3-dithiane ring and an oxobutanamide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide typically involves the reaction of a 1,3-dithiane derivative with an appropriate oxobutanamide precursor. One common method is the acid-promoted thioacetalization of carbonyl compounds with 1,3-propanedithiol . This reaction is often carried out under solvent-free conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or Brönsted acids are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide exerts its effects involves its interaction with molecular targets through its functional groups. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . In biological systems, its derivatives may inhibit enzyme activity by binding to the active site or interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is unique due to its specific combination of a 1,3-dithiane ring and an oxobutanamide group. This structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
836684-87-8 |
|---|---|
Molecular Formula |
C8H11NO2S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)-3-oxobutanamide |
InChI |
InChI=1S/C8H11NO2S2/c1-5(10)6(7(9)11)8-12-3-2-4-13-8/h2-4H2,1H3,(H2,9,11) |
InChI Key |
ZRHKEKGBVLSYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



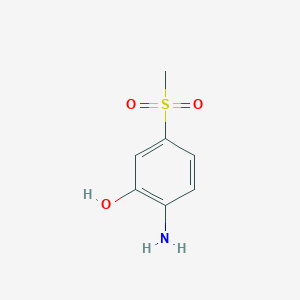
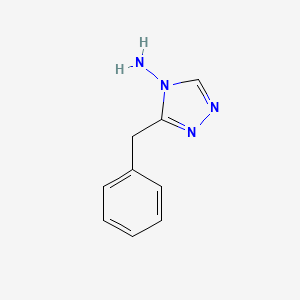
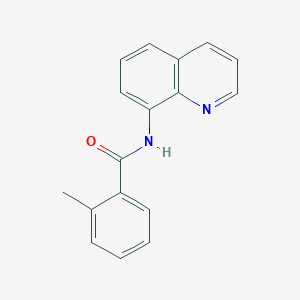
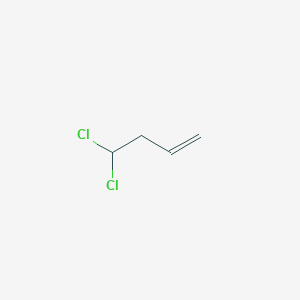
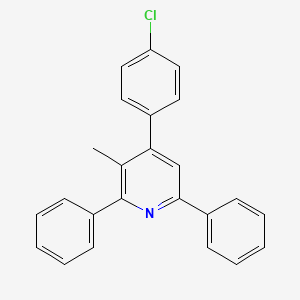
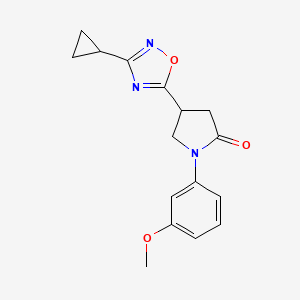


![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)

